molecular formula C6H6Cl2N2 B14424958 Pyrazine, 2,6-bis(chloromethyl)- CAS No. 86045-21-8

Pyrazine, 2,6-bis(chloromethyl)-

Cat. No.: B14424958
CAS No.: 86045-21-8
M. Wt: 177.03 g/mol
InChI Key: BXRCXPYLMJAZJN-UHFFFAOYSA-N
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Description

2,6-Bis(chloromethyl)pyrazine is a heterocyclic organic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, perfumeries, and food industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(chloromethyl)pyrazine typically involves the chloromethylation of pyrazine. One common method is the reaction of pyrazine with formaldehyde and hydrochloric acid, which results in the formation of 2,6-bis(chloromethyl)pyrazine. The reaction is usually carried out under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of 2,6-bis(chloromethyl)pyrazine may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield. The industrial production process also emphasizes safety and environmental considerations, given the use of chlorinating agents.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(chloromethyl)pyrazine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

    Coupling reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Coupling reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2,6-bis(aminomethyl)pyrazine derivative.

Scientific Research Applications

2,6-Bis(chloromethyl)pyrazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives and coordination compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2,6-bis(chloromethyl)pyrazine depends on its specific application. In biological systems, it may act by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved can vary widely based on the derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(bromomethyl)pyrazine: Similar in structure but with bromine atoms instead of chlorine.

    2,6-Dichloropyrazine: Lacks the methyl groups but retains the chlorine atoms.

    2,6-Dimethylpyrazine: Contains methyl groups without the chlorine atoms.

Uniqueness

2,6-Bis(chloromethyl)pyrazine is unique due to the presence of both chloromethyl groups, which confer distinct reactivity and versatility in chemical synthesis

Properties

CAS No.

86045-21-8

Molecular Formula

C6H6Cl2N2

Molecular Weight

177.03 g/mol

IUPAC Name

2,6-bis(chloromethyl)pyrazine

InChI

InChI=1S/C6H6Cl2N2/c7-1-5-3-9-4-6(2-8)10-5/h3-4H,1-2H2

InChI Key

BXRCXPYLMJAZJN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)CCl)CCl

Origin of Product

United States

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